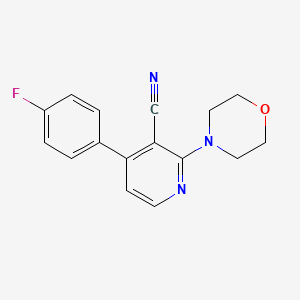

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various fluorophenyl-morpholine derivatives has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which showed potential as a hepatitis B inhibitor . Another study reported the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile using a 'green protocol' . Additionally, an efficient synthesis route for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was established . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol was also described, with an overall yield of 35.8% . Furthermore, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized with a high yield of 82.7% . The continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for Linezolid, was optimized in microreactors . Lastly, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, another Linezolid intermediate, was reported, with good yields and promising antimicrobial activity .

Molecular Structure Analysis

X-ray crystallography has been a common technique for determining the molecular structure of these compounds. The crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was solved, revealing its existence in a monoclinic P21/c space group . Similarly, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in an orthorhombic space group Pbca . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain the equilibrium geometry of these molecules . Hirshfeld surface analysis was employed to study intermolecular interactions in the crystal of the novel bioactive heterocycle (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various analyses. The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile included vibrational and NMR analyses, comparing calculated spectra with experimental observations, and reactivity surfaces were analyzed using molecular descriptors . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol involved reactions with phosgene and (R)-glycidyl butyrate . The sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline were synthesized by reacting with substituted aryl sulfonyl chlorides and chloroformates, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various spectroscopic techniques. IR, NMR (1H and 13C), and mass spectrometry were used to elucidate the structures of the synthesized compounds . The antimicrobial potency of the sulfonamides and carbamates was examined, with some compounds showing potent activity against bacteria and fungi . Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site, correlating with the observed antimicrobial activity .

Safety And Hazards

Direcciones Futuras

Propiedades

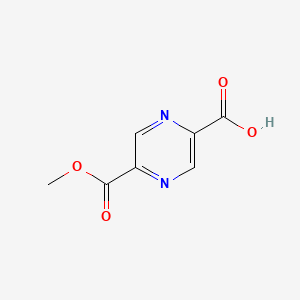

IUPAC Name |

4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSAFUFPYLXOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)